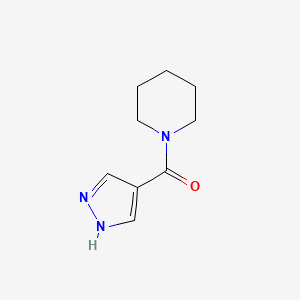

piperidin-1-yl(1H-pyrazol-4-yl)methanone

Vue d'ensemble

Description

Piperidin-1-yl(1H-pyrazol-4-yl)methanone is a compound that features a piperidine ring and a pyrazole ring connected via a methanone group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the pyrazole ring is a five-membered heterocycle with two nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-1-yl(1H-pyrazol-4-yl)methanone typically involves the reaction of piperidine derivatives with pyrazole derivatives. One common method starts with the protection of the NH group of isonipecotic acid using di-tert-butyl dicarbonate (Boc) and sodium hydroxide (NaOH) to yield Boc-protected acid. This intermediate is then reacted with pyrazole derivatives under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

Amidation and Coupling Reactions

The methanone bridge and pyrazole NH group enable participation in coupling reactions. Key methods include:

a. HATU-Mediated Amidation

Piperidin-1-yl(1H-pyrazol-4-yl)methanone reacts with carboxylic acids in the presence of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) to form amides. For example:

-

Reaction with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in DMF at room temperature yields N-substituted amides, purified via silica gel chromatography .

b. EDCl/HOBt Coupling

Ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) facilitate amide bond formation with amino acid esters, such as L-alanine ethyl ester, under mild conditions .

Table 1: Amidation Reaction Conditions and Outcomes

Nucleophilic Substitution Reactions

The 3-amino group on the pyrazole ring acts as a nucleophile in substitution reactions:

a. Alkylation/Acylation

-

Reaction with alkyl halides (e.g., methyl iodide) in THF using NaH as a base produces N-alkylated derivatives .

-

Acylation with acetyl chloride in pyridine yields acetylated pyrazoles, enhancing lipophilicity for CNS-targeted drugs .

b. Suzuki–Miyaura Cross-Coupling

The pyrazole ring undergoes palladium-catalyzed coupling with aryl boronic acids. For example:

-

Coupling with p-tolylboronic acid using Pd(PPh₃)₄ in dioxane/water produces biaryl derivatives with anti-cancer activity .

Table 2: Nucleophilic Substitution Examples

Condensation and Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocycles:

a. Pyrazoline Formation

Reaction with chalcones in DMF under acidic conditions generates pyrazoline intermediates, which oxidize to pyrazoles .

b. Imidazo-Pyrazole Synthesis

Dehydration of 4-carboxyethyl-5-amino-pyrazoles with concentrated H₂SO₄ yields imidazo-pyrazoles, rigid scaffolds for anti-angiogenic agents .

Table 3: Cyclization Reaction Parameters

Oxidation and Reduction

-

Oxidation : The piperidine nitrogen can be oxidized to N-oxide using m-CPBA in dichloromethane, altering electronic properties for kinase inhibition.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to pyrazoline, though this is less common due to ring stability .

Mechanistic Insights

-

Amidation : Proceeds via activation of the carboxylic acid to an acyloxyphosphonium intermediate (HATU) or mixed carbonate (EDCl), followed by nucleophilic attack by the piperidine nitrogen .

-

Suzuki Coupling : Involves oxidative addition of the aryl halide to Pd(0), transmetallation with boronic acid, and reductive elimination to form the C–C bond .

Applications De Recherche Scientifique

Pharmaceutical Applications

Therapeutic Potential:

Piperidin-1-yl(1H-pyrazol-4-yl)methanone has been identified as a potential therapeutic agent for several conditions. Research indicates that compounds similar to this compound can inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is crucial for managing metabolic syndrome, type 2 diabetes, obesity, and associated disorders such as hypertension and cardiovascular diseases .

CNS Disorders:

Additionally, these compounds show promise in treating central nervous system (CNS) disorders, including mild cognitive impairment and early-stage dementia, with potential applications in Alzheimer's disease treatment .

Antimicrobial Activity

Antibiotic Adjuvants:

Recent studies have explored the use of pyrazole derivatives as antibiotic adjuvants. This compound and its analogs have demonstrated significant antibacterial activity against multi-drug resistant strains such as Acinetobacter baumannii. These compounds can enhance the efficacy of existing antibiotics, making them valuable in the fight against antibiotic resistance .

Cosmetic Formulations

Dermatological Applications:

The compound's properties may extend to cosmetic formulations where it can act as a stabilizing agent or a bioactive component. Research into topical formulations has highlighted the importance of ensuring safety and effectiveness through rigorous testing protocols, which could include compounds like this compound in their development .

Case Studies

Mécanisme D'action

The mechanism of action of piperidin-1-yl(1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols . This inhibition can lead to various biological effects, such as reduced blood pressure and inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidin-1-yl(1H-pyrazol-1-yl)methanone: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyrazole ring.

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)piperidine: This compound contains a piperidine ring and a pyrazole ring but has additional substituents that alter its properties.

Activité Biologique

Piperidin-1-yl(1H-pyrazol-4-yl)methanone is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Structural Overview

This compound consists of a piperidine ring linked to a pyrazole moiety. The presence of the methanone functional group enhances its reactivity, allowing it to interact with various biological targets. The structural features contribute to its diverse pharmacological properties.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Piperidine ring and pyrazole moiety | Potential anti-inflammatory and anticancer effects |

| 3-Amino-pyrazole | Amino group on the pyrazole ring | Exhibits strong antimicrobial activity |

| 4-Piperidinyl-pyrazole | Direct attachment of piperidine to pyrazole | Known for neuroprotective effects |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, studies have reported that 1H-pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Antimicrobial Activity

This compound and its analogs have demonstrated antimicrobial properties against a range of pathogens. The compound's structure allows it to interact with bacterial enzymes, leading to cell death. In vitro studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory activities. They can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the production of pro-inflammatory mediators . This makes them potential candidates for treating inflammatory diseases.

Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of piperidine derivatives, including this compound, demonstrated an IC50 value in the low micromolar range against various cancer cell lines. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis .

Study 2: Antimicrobial Synergy

Another investigation explored the synergistic effects of piperidine-containing compounds with existing antibiotics. The results indicated that combining these compounds with traditional antibiotics enhanced their efficacy against resistant bacterial strains, suggesting a promising approach to combat antibiotic resistance .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as those responsible for synthesizing essential biomolecules in pathogens.

- Cell Cycle Modulation : It can induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : By triggering apoptotic pathways, it leads to programmed cell death in malignant cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for piperidin-1-yl(1H-pyrazol-4-yl)methanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling a pyrazole derivative with a piperidine moiety under nucleophilic substitution or carbonyl activation. Key factors include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–80°C), and catalysts like HATU or DCC for amide bond formation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) are critical to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute structural confirmation. For example, monoclinic crystal systems (space group ) with unit cell parameters (e.g., Å, Å) provide definitive evidence . Spectroscopic validation includes H NMR analysis of pyrazole C-H protons (δ 7.5–8.0 ppm) and piperidine N-CH signals (δ 2.5–3.5 ppm) .

Q. What analytical techniques are recommended for assessing compound purity?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities at <0.5% levels. Complementary techniques include TLC (R tracking) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. What advanced spectroscopic methods resolve structural ambiguities in complex mixtures?

Propriétés

IUPAC Name |

piperidin-1-yl(1H-pyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-9(8-6-10-11-7-8)12-4-2-1-3-5-12/h6-7H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLFBAXEWQBOIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.